Cas no 400876-64-4 (1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde)
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(m-Tolyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-methylphenyl)pyrazole-4-carbaldehyde
- 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde(SALTDATA: FREE)
- AC1MR3AM
- Ambcb4003927
- CTK4I2440
- MolPort-004-330-399
- SBB090422
- 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
-
- MDL: MFCD03780742
- Inchi: 1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3
- InChI Key: APJRHXYZSZISMM-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C=1)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 186.07900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 34.89000
- LogP: 1.99320
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188045-25g |
1-m-Tolyl-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 98% | 25g |
$320 | 2021-08-05 | |
| Chemenu | CM188045-100g |
1-m-Tolyl-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 98% | 100g |
$870 | 2021-08-05 | |
| TRC | M356923-250mg |
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356923-500mg |
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M356923-2.5g |
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 2.5g |
$ 230.00 | 2022-06-03 | ||
| Alichem | A049002875-25g |
1-(m-Tolyl)-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 98% | 25g |
$372.78 | 2023-09-02 | |
| Alichem | A049002875-100g |
1-(m-Tolyl)-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 98% | 100g |
$977.55 | 2023-09-02 | |
| Apollo Scientific | OR346396-1g |
1-m-Tolyl-1H-pyrazole-4-carboxaldehyde |
400876-64-4 | 95+% | 1g |
£138.00 | 2023-09-02 | |
| Apollo Scientific | OR346396-5g |
1-m-Tolyl-1H-pyrazole-4-carboxaldehyde |
400876-64-4 | 95+% | 5g |
£544.00 | 2023-09-02 | |
| Chemenu | CM188045-25g |
1-m-Tolyl-1H-pyrazole-4-carbaldehyde |
400876-64-4 | 98% | 25g |
$336 | 2023-02-02 |
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Suppliers
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Introduction to 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 400876-64-4) and Its Emerging Applications in Chemical Biology
The compound 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde, identified by the CAS number 400876-64-4, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its unique structural properties and its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The pyrazole core, a five-membered aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. The presence of a methylphenyl group and an aldehyde functional group further enhances its versatility, making it a valuable building block for synthetic chemists.
In recent years, the study of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to explore the compound's interactions with biological receptors at an unprecedented level of detail. The aldehyde group, in particular, serves as a reactive site for various chemical modifications, allowing for the synthesis of derivatives with tailored biological activities. This has opened up new avenues for the development of small-molecule drugs targeting neurological disorders, inflammatory diseases, and infectious diseases.
One of the most compelling aspects of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is its potential as a precursor for bioactive molecules. The pyrazole moiety is known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, while the methylphenyl group can modulate binding affinity and selectivity. Recent studies have demonstrated that derivatives of this compound can inhibit enzymes involved in metabolic pathways relevant to cancer progression. For instance, modifications to the aldehyde group have led to compounds that show promise in inhibiting kinases and other enzymes overexpressed in tumor cells. These findings highlight the compound's significance as a scaffold for oncology research.
The synthesis of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde has been optimized through various synthetic routes, including condensation reactions and palladium-catalyzed cross-coupling processes. These methods have been refined to improve yield and purity, ensuring that researchers can conduct their experiments with high-quality starting materials. The efficiency of these synthetic pathways has also facilitated the rapid exploration of structural analogs, enabling the identification of lead compounds with enhanced pharmacological properties. This underscores the importance of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde as a versatile intermediate in drug discovery pipelines.
From a computational perspective, virtual screening techniques have been employed to predict the binding modes of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde with target proteins. Molecular docking studies have revealed that this compound can interact with binding pockets of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. These interactions suggest that derivatives of this compound may serve as nonsteroidal anti-inflammatory drug (NSAID) analogs or even lead compounds for novel therapeutics targeting chronic inflammatory conditions. Such applications are particularly relevant given the growing burden of inflammatory diseases worldwide.
The role of 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry extends beyond its use as a scaffold for drug development. It has also been explored as a tool for studying enzyme mechanisms and substrate recognition phenomena. For example, kinetic studies have been conducted to understand how variations around the pyrazole ring influence reaction rates and enzyme affinity. These insights are crucial for designing molecules that can modulate enzyme activity selectively, minimizing off-target effects and improving therapeutic efficacy.
In conclusion, 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 400876-64-4) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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